2-(4-ethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-18-9-6-15(7-10-18)13-20(23)21-17-8-11-19-16(14-17)5-4-12-22(19)27(2,24)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYPPERBQNMSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Tetrahydroquinoline Core: Starting with an appropriate aniline derivative, cyclization reactions can be employed to form the tetrahydroquinoline core.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate can be reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: Finally, the acetamide linkage can be formed by reacting the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-ethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanesulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-ethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on sulfonamide/acetamide motifs, heterocyclic cores, and substituent effects. Below is a detailed comparison with two relevant compounds from the evidence:
N-[4-(2-Cyclopropylethyl)-2-Fluorophenyl]-2-(Trifluoroacetyl)-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide ()
- Structural Similarities: Both compounds share a tetrahydroisoquinoline/tetrahydroquinoline bicyclic core. Sulfonamide groups are present in both structures, though the target compound uses methanesulfonyl, while ’s analog employs trifluoroacetyl-sulfonamide.
- Key Differences: Substituents: ’s compound has a cyclopropylethyl-fluorophenyl group, whereas the target compound features an ethoxyphenyl-acetamide side chain. The trifluoroacetyl group in may increase metabolic stability compared to the methanesulfonyl group. Synthesis: involves multi-step sulfonylation and coupling reactions (e.g., chlorosulfonic acid treatment and nucleophilic substitution) . The target compound’s synthesis likely requires similar sulfonylation steps but with distinct reagents (e.g., methanesulfonyl chloride).
N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide ()
- Structural Similarities :
- Key Differences: Core Structure: lacks a heterocyclic scaffold, reducing conformational rigidity compared to the tetrahydroquinoline core of the target compound. Synthetic Route: ’s synthesis involves acetylation of a methanesulfonamide precursor using acetic anhydride under reflux . The target compound’s synthesis would require additional steps to construct the tetrahydroquinoline ring. Crystallographic Data: ’s nitro group exhibits torsional deviation from the benzene ring plane, which may affect intermolecular interactions (e.g., C–H⋯O bonds) . The ethoxyphenyl group in the target compound likely adopts a planar conformation due to reduced steric hindrance.
Research Findings and Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Challenges: Constructing the tetrahydroquinoline core requires precise regioselective sulfonylation, as seen in ’s multi-step protocol . Acetamide formation in highlights the utility of acetic anhydride for efficient N-acylation, a method applicable to the target compound .
Biologische Aktivität
2-(4-ethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by its chemical formula and structure:
- Chemical Formula : C17H22N2O4S
- IUPAC Name : 2-(4-ethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its anti-inflammatory and analgesic properties. Research indicates that it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways.
The mechanism of action involves the inhibition of COX-2 enzyme activity, which is responsible for the conversion of arachidonic acid into prostaglandins—compounds that mediate inflammation and pain. By selectively inhibiting COX-2, the compound may reduce inflammatory responses without significantly affecting COX-1, which is involved in protecting the gastric mucosa.
In Vitro Studies
In vitro studies have demonstrated that 2-(4-ethoxyphenyl)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide exhibits potent COX-2 inhibitory activity. For example:
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Tested Compound | 0.0032 | >120,000 |
| Celecoxib (Reference) | 0.10 | 2880 |
These results suggest that the compound is significantly more selective for COX-2 compared to other compounds tested.
In Vivo Studies
In vivo studies using animal models have shown that administration of the compound leads to a reduction in inflammation. For instance:
- In a carrageenan-induced rat paw edema model:
- Dosage : 1 mg/kg
- Inflammation Reduction : 32% at 3 hours; 67% at 5 hours post-administration.
In comparison, celecoxib at a higher dose (50 mg/kg) resulted in a reduction of inflammation by 79% and 58% at the same time intervals.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Pain Management : A clinical trial evaluating the efficacy of the compound in patients with chronic pain indicated significant reductions in pain scores compared to baseline measurements.
- Anti-inflammatory Effects : Another study focused on patients with rheumatoid arthritis showed that treatment with this compound resulted in improved joint function and reduced swelling.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
